molecular formula C41H82NO13P B12349615 1,2-dipalMitoyl-sn-glycero-3-phospho-(1'-Myo-inositol) (aMMoniuM salt)

1,2-dipalMitoyl-sn-glycero-3-phospho-(1'-Myo-inositol) (aMMoniuM salt)

Cat. No.: B12349615
M. Wt: 828.1 g/mol
InChI Key: MRDHBHKPDFRCJQ-HUKLJVEISA-N
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Description

1,2-dipalMitoyl-sn-glycero-3-phospho-(1’-Myo-inositol) (aMMoniuM salt): is a phospholipid compound that plays a crucial role in various biological processes. It is a derivative of phosphatidylinositol, a class of lipids that are integral components of cell membranes. This compound is known for its involvement in cell signaling and membrane dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dipalMitoyl-sn-glycero-3-phospho-(1’-Myo-inositol) (aMMoniuM salt) typically involves the esterification of glycerol with palmitic acid, followed by the phosphorylation of the resulting diacylglycerol with inositol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the phospholipid structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing advanced bioreactors and purification systems to achieve high yields and purity. The process is optimized to maintain the structural integrity of the phospholipid while ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,2-dipalMitoyl-sn-glycero-3-phospho-(1’-Myo-inositol) (aMMoniuM salt) can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the fatty acid chains, affecting the compound’s stability and function.

    Reduction: Reduction reactions can modify the phosphate group, impacting its interaction with other molecules.

    Substitution: Substitution reactions can occur at the inositol ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under specific pH and temperature conditions.

Major Products:

Scientific Research Applications

1,2-dipalMitoyl-sn-glycero-3-phospho-(1’-Myo-inositol) (aMMoniuM salt) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.

    Biology: Plays a role in cell signaling pathways, particularly in the regulation of cellular processes such as growth, differentiation, and apoptosis.

    Medicine: Investigated for its potential in drug delivery systems, particularly in targeting specific cells or tissues.

    Industry: Utilized in the formulation of liposomes and other nanocarriers for various industrial applications.

Mechanism of Action

The mechanism of action of 1,2-dipalMitoyl-sn-glycero-3-phospho-(1’-Myo-inositol) (aMMoniuM salt) involves its incorporation into cell membranes, where it participates in signaling pathways. The compound interacts with specific molecular targets, such as protein kinases and phosphatases, modulating their activity and influencing downstream signaling events. These interactions are crucial for maintaining cellular homeostasis and responding to external stimuli.

Comparison with Similar Compounds

  • 1,2-dipalMitoyl-sn-glycero-3-phosphoethanolamine
  • 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’-phosphate) (aMMoniuM salt)
  • 1,2-dipalMitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (sodium salt)

Comparison: 1,2-dipalMitoyl-sn-glycero-3-phospho-(1’-Myo-inositol) (aMMoniuM salt) is unique due to its specific inositol phosphate group, which confers distinct signaling properties compared to other phospholipids. Its ability to participate in diverse cellular processes and its potential for targeted drug delivery make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C41H82NO13P

Molecular Weight

828.1 g/mol

IUPAC Name

azanium;[(2R)-2,3-di(hexadecanoyloxy)propyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate

InChI

InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3/t33-,36?,37-,38+,39-,40-,41?;/m1./s1

InChI Key

MRDHBHKPDFRCJQ-HUKLJVEISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.[NH4+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.[NH4+]

Origin of Product

United States

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